![molecular formula C23H19FN2O3S2 B2573123 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942009-02-1](/img/structure/B2573123.png)
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
“N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a chemical compound. It is part of a class of compounds known as N-(4-phenylthiazol-2-yl)benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of “N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is complex, with multiple functional groups. It includes a benzyl group, a 4-fluorobenzo[d]thiazol-2-yl group, a 4-(methylsulfonyl)phenyl group, and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” include a density of 1.5±0.1 g/cm 3, a boiling point of 586.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 87.6±3.0 kJ/mol and a flash point of 308.7±32.9 °C . It has a molar refractivity of 117.0±0.3 cm 3, and it accepts 5 hydrogen bonds .Scientific Research Applications
Antimalarial Activity
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives have shown promising results in antimalarial research. A study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds with benzo[d]thiazol-2-ylthio derivatives. These compounds exhibited significant in vitro antimalarial activity and favorable ADMET properties, indicating potential for further development as antimalarial drugs.
Antitumor Activity
Compounds based on the N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide structure have been evaluated for their antitumor properties. A study by Yurttaş, Tay, and Demirayak (2015) synthesized and screened various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their potential antitumor activity. Some of these compounds showed considerable anticancer activity against certain cancer cell lines, highlighting their potential in cancer research.
Anti-Inflammatory Activity
Research into the anti-inflammatory properties of related compounds has also been conducted. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed their anti-inflammatory activity. The findings indicated that some of these compounds exhibited significant anti-inflammatory effects, suggesting their potential therapeutic application in inflammation-related disorders (Sunder and Maleraju, 2013).
Enzyme Inhibitory Potential
The enzyme inhibitory potential of benzodioxane and acetamide moieties containing sulfonamides has been explored. Abbasi et al. (2019) synthesized compounds with these moieties and tested their inhibitory activities against α-glucosidase and acetylcholinesterase, finding substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).
Antimicrobial Activity
Another area of application is in antimicrobial research. Anuse et al. (2019) synthesized substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activity. The results showed good to moderate activity against selected bacterial and fungal strains, indicating potential in the development of new antimicrobial agents (Anuse et al., 2019).
properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c1-31(28,29)18-12-10-16(11-13-18)14-21(27)26(15-17-6-3-2-4-7-17)23-25-22-19(24)8-5-9-20(22)30-23/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEUHXCREWYWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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